2-chloro-4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide
Overview
Description
2-chloro-4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide is a complex organic compound that features a benzamide core substituted with chloro, nitro, and thiophenylmethylideneamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide typically involves a multi-step process. One common approach is the condensation reaction between 2-chloro-4-nitrobenzoyl chloride and thiophene-2-carbaldehyde in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then treated with an amine, such as aniline, to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Condensation: The carbonyl group can participate in condensation reactions with various nucleophiles.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Condensation: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) can be used to facilitate these reactions.
Major Products
Nucleophilic substitution: Products include substituted benzamides with different functional groups replacing the chloro group.
Reduction: The major product is the corresponding amine derivative.
Condensation: Various imine or enamine derivatives can be formed.
Scientific Research Applications
2-chloro-4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the nitro and chloro groups can influence its reactivity and interaction with biological molecules, potentially leading to inhibition or activation of certain pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrobenzamide
- 2-chloro-N,N-dimethyl-4-nitrobenzamide
- 4-chloro-2-nitrobenzamide
Uniqueness
2-chloro-4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide is unique due to the presence of the thiophenylmethylideneamino group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds and can lead to unique reactivity and applications, particularly in the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-chloro-4-nitro-N-[(E)-thiophen-2-ylmethylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O3S/c13-11-6-8(16(18)19)3-4-10(11)12(17)15-14-7-9-2-1-5-20-9/h1-7H,(H,15,17)/b14-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXIIDDKYPESKW-VGOFMYFVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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